molecular formula C18H19F2N3O B1681717 Sedaxane CAS No. 874967-67-6

Sedaxane

Cat. No.: B1681717
CAS No.: 874967-67-6
M. Wt: 331.4 g/mol
InChI Key: XQJQCBDIXRIYRP-UHFFFAOYSA-N
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Description

Sedaxane is a broad-spectrum fungicide primarily used as a seed treatment in agriculture to protect crops from fungal diseases. It belongs to the chemical class of pyrazole carboxamides and was first marketed by Syngenta in 2011 under the brand name Vibrance . The compound is known for its effectiveness against a variety of fungal pathogens, making it a valuable tool in modern agriculture.

Scientific Research Applications

Sedaxane has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, this compound is studied for its unique chemical properties and its potential as a precursor for synthesizing other compounds.

Biology: Biologically, this compound is used to study the effects of fungicides on various fungal pathogens. It is also investigated for its potential biostimulant effects, such as enhancing root establishment and nitrogen metabolism in plants .

Medicine: While primarily used in agriculture, this compound’s mechanism of action is of interest in medical research, particularly in understanding how similar compounds might be used to inhibit fungal infections in humans.

Industry: In the industrial sector, this compound is used to protect crops, thereby ensuring higher yields and better quality produce. Its effectiveness against a broad spectrum of fungal diseases makes it a valuable asset in agricultural practices .

Mechanism of Action

Target of Action

Sedaxane is a broad-spectrum fungicide that primarily targets the succinate dehydrogenase (SDH) enzyme in fungi . SDH is a key enzyme in the tricarboxylic acid cycle and the mitochondrial electron transport chain, playing a crucial role in energy production within the cell .

Mode of Action

This compound inhibits the function of succinate dehydrogenase, thereby disrupting the energy production within the fungal cell . This inhibition leads to a decrease in ATP production, which is essential for various cellular processes, ultimately leading to the death of the fungus .

Biochemical Pathways

By inhibiting succinate dehydrogenase, this compound disrupts the tricarboxylic acid cycle and the mitochondrial electron transport chain . These pathways are critical for the production of ATP, the primary energy currency of the cell. The disruption of these pathways leads to an energy deficit within the fungal cell, impairing its ability to carry out essential functions and leading to cell death .

Pharmacokinetics

It’s known that this compound is applied as a seed treatment and is taken up by the plant, providing both local and systemic protection of the seed and roots of target crops .

Result of Action

The primary result of this compound’s action is the effective control of seed-borne and soil-borne fungal diseases . By inhibiting the succinate dehydrogenase enzyme, this compound disrupts energy production within the fungal cell, leading to cell death and preventing the spread of the fungus .

Action Environment

This compound is used globally as a seed treatment and is effective under a wide range of environmental conditions . Its efficacy may be influenced by factors such as the specific crop it’s applied to, the local fungal population, and environmental conditions such as temperature and moisture . .

Safety and Hazards

Sedaxane is hazardous to the aquatic environment, both in the short-term (acute) and long-term (chronic) . It is very toxic to aquatic life with long-lasting effects . In case of fire, self-contained breathing apparatus and full protective clothing must be worn .

Future Directions

Methods and results in the MOA work for sedaxane illustrate promising directions that future MOA studies may be able to employ, in the spirit of “Tox21” and reduction of in vivo animal use . Incorporating these tools into the study plan for a new agrochemical or drug during development offers a promising alternative to the traditional need to conduct later, specialized MOA studies after the results of chronic bioassays are known .

Biochemical Analysis

Biochemical Properties

Sedaxane inhibits respiration by binding to the succinate dehydrogenase complex in the fungal mitochondrium . Its activity spectrum covers seed-borne fungi such as Ustilago nuda, Tilletia caries, Monographella nivalis and Pyrenophora graminea, as well as the soil-borne fungi Rhizoctonia solani, R. cerealis and Typhula incarnata .

Cellular Effects

This compound has significant auxin-like and gibberellin-like effects, which effect marked morphological and physiological changes . It significantly increases root length, area, and forks, and reduces root diameter . This compound enhances leaf and root glutamine synthetase (GS) activity resulting in greater protein accumulation, particularly in the above-ground compartment, while glutamate synthase (GOGAT) activity remains almost unchanged .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the succinate dehydrogenase complex in the fungal mitochondrium . This inhibition disrupts the normal functioning of the mitochondria, leading to the death of the fungus .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied in disease-free maize seedlings at increasing application doses under controlled sterilized conditions . The study showed that this compound has significant auxin-like and gibberellin-like effects, which effect marked morphological and physiological changes .

Metabolic Pathways

This compound is involved in the inhibition of the succinate dehydrogenase pathway . This pathway is crucial for the proper functioning of both the mitochondrion electron transport chain and tricarboxylic acid cycles .

Subcellular Localization

The subcellular localization of this compound is primarily at the mitochondria, where it binds to the succinate dehydrogenase complex . This binding inhibits the normal functioning of the mitochondria, leading to the death of the fungus .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sedaxane involves combining the acid chloride of pyrazole carboxylic acid with a novel amine derivative. This amine derivative is synthesized from 2-chlorobenzaldehyde through a base-catalyzed aldol condensation with cyclopropyl methyl ketone, forming an α,β-unsaturated carbonyl compound. This compound is then combined with hydrazine to produce a dihydropyrazole derivative. Further treatment with potassium hydroxide forms the second cyclopropyl ring, and the resulting material is converted to the aniline required for this compound formation via Buchwald–Hartwig amination using benzophenone imine in the presence of a palladium catalyst, followed by hydroxylamine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the purity and consistency required for agricultural applications. The process involves stringent quality control measures to maintain the efficacy of the fungicide.

Chemical Reactions Analysis

Types of Reactions: Sedaxane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its function as a fungicide.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The primary products formed from these reactions are derivatives of this compound that retain its fungicidal properties. These derivatives can be tailored for specific applications in agriculture.

Comparison with Similar Compounds

Sedaxane is part of the succinate dehydrogenase inhibitor (SDHI) class of fungicides. Similar compounds in this class include:

Uniqueness of this compound: this compound stands out due to its high efficacy against a wide range of fungal diseases and its ability to enhance plant growth and development. Its unique chemical structure and mode of action make it a versatile and valuable fungicide in modern agriculture .

Properties

IUPAC Name

N-[2-(2-cyclopropylcyclopropyl)phenyl]-3-(difluoromethyl)-1-methylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2N3O/c1-23-9-14(16(22-23)17(19)20)18(24)21-15-5-3-2-4-11(15)13-8-12(13)10-6-7-10/h2-5,9-10,12-13,17H,6-8H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQJQCBDIXRIYRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)F)C(=O)NC2=CC=CC=C2C3CC3C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2058207
Record name Sedaxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2058207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874967-67-6
Record name Sedaxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874967-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sedaxane [ISO]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sedaxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2058207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sedaxane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name SEDAXANE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

16.7 g (0.086 mol, 98% pure) of 3-difluoromethyl-1-methyl-1H-pyrazole-4-carbonyl chloride were dissolved at 25° C. in 48.0 g of toluene. The solution was evacuated to 400 mbar and heated to 85° C. Subsequently, within 45 min, 15.0 g (0.087 mol) of 2-bicyclopropyl-2-ylphenylamine, dissolved in 51.6 g of toluene, were metered in and the reaction mixture was stirred for another 1 h. After venting and cooling to 25° C., the mixture was stirred overnight. Subsequently, the mixture was concentrated under reduced pressure and dried. The yield was 27.3 g (96%).
Quantity
16.7 g
Type
reactant
Reaction Step One
Quantity
48 g
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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